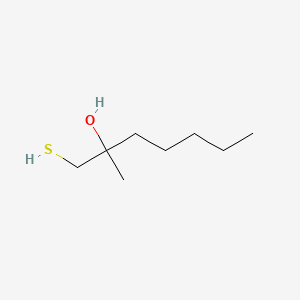
2-Methyl-1-sulfanylheptan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-sulfanylheptan-2-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a sulfanyl group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-sulfanylheptan-2-OL typically involves the reaction of 2-methyl-1-heptene with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the sulfanyl group to the double bond of the alkene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-sulfanylheptan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfanyl group can be reduced to form a thiol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-sulfanylheptan-2-one.
Reduction: Formation of 2-Methyl-1-heptanethiol.
Substitution: Formation of 2-Methyl-1-chloroheptan-2-OL.
Scientific Research Applications
2-Methyl-1-sulfanylheptan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-sulfanylheptan-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, which contribute to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-heptanol: Similar structure but lacks the sulfanyl group.
2-Methyl-1-heptanethiol: Similar structure but lacks the hydroxyl group.
2-Methyl-1-chloroheptan-2-OL: Similar structure but has a chloro group instead of the sulfanyl group.
Uniqueness
2-Methyl-1-sulfanylheptan-2-OL is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54555-56-5 |
|---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
2-methyl-1-sulfanylheptan-2-ol |
InChI |
InChI=1S/C8H18OS/c1-3-4-5-6-8(2,9)7-10/h9-10H,3-7H2,1-2H3 |
InChI Key |
WYNVDWJTEBCQPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















